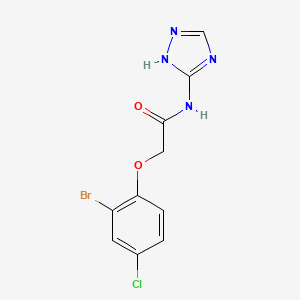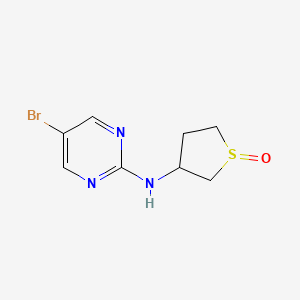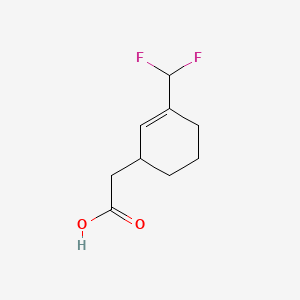
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate: is a complex organic compound characterized by multiple hydroxyl and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate typically involves multi-step organic reactions. The process begins with the preparation of the hex-1-en-3-yl backbone, followed by the introduction of hydroxyl groups and the esterification with pivaloyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the hex-1-en-3-yl backbone can be reduced to form a saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(acetoxy)propoxy)hex-1-en-3-yl acetate
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(butyryloxy)propoxy)hex-1-en-3-yl butyrate
Uniqueness: The presence of pivaloyl groups in (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, providing specific advantages in certain applications.
Propiedades
Fórmula molecular |
C19H34O7 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
3-[(2R,3R,4R)-4-(2,2-dimethylpropanoyloxy)-1,2-dihydroxyhex-5-en-3-yl]oxypropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H34O7/c1-8-14(26-17(23)19(5,6)7)15(13(21)12-20)24-10-9-11-25-16(22)18(2,3)4/h8,13-15,20-21H,1,9-12H2,2-7H3/t13-,14-,15-/m1/s1 |
Clave InChI |
UUQSZDULHIUECO-RBSFLKMASA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H](CO)O)[C@@H](C=C)OC(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)OCCCOC(C(CO)O)C(C=C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)






